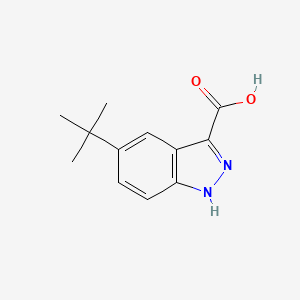

5-(tert-Butyl)-1H-indazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(tert-Butyl)-1H-indazole-3-carboxylic acid: is an organic compound that belongs to the class of indazole derivatives. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The tert-butyl group attached to the indazole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitrobenzaldehyde with tert-butyl hydrazine, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as anhydrous magnesium sulfate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the potential hazards associated with the reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The tert-butyl group can participate in substitution reactions, often involving nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

Chemistry: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid is used as an intermediate in the synthesis of various organic compounds. Its stability and reactivity make it suitable for constructing complex molecular architectures .

Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. Its indazole core is a common motif in bioactive molecules, making it valuable for drug discovery .

Medicine: The compound’s derivatives have potential therapeutic applications, including anti-inflammatory and anticancer properties. Research is ongoing to explore its efficacy and safety in medical treatments .

Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its versatility and stability make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. The indazole core can bind to enzymes and receptors, modulating their activity. The tert-butyl group enhances the compound’s binding affinity and stability, making it effective in various biochemical pathways .

Comparison with Similar Compounds

- 1H-indazole-3-carboxylic acid

- 5-methyl-1H-indazole-3-carboxylic acid

- 5-ethyl-1H-indazole-3-carboxylic acid

Comparison: 5-(tert-Butyl)-1H-indazole-3-carboxylic acid stands out due to the presence of the tert-butyl group, which enhances its stability and reactivity compared to other similar compounds. This unique feature makes it more suitable for specific applications in chemistry, biology, and industry .

Biological Activity

5-(tert-Butyl)-1H-indazole-3-carboxylic acid is an indazole derivative that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article presents an overview of its biological activity, mechanisms of action, and relevant research findings.

Molecular Structure:

- Molecular Formula: C12H14N2O2

- Molecular Weight: 218.25 g/mol

- IUPAC Name: 5-tert-butyl-1H-indazole-3-carboxylic acid

- Canonical SMILES: CC(C)(C)C1=CC2=C(C=C1)NN=C2C(=O)O

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors. The indazole core facilitates binding to these targets, while the tert-butyl group enhances stability and binding affinity, making it effective in modulating biochemical pathways.

1. Enzyme Inhibition

Research indicates that this compound exhibits inhibitory effects on several enzymes:

- Monoamine Oxidase B (MAO-B): Indazole derivatives have been identified as potent inhibitors of MAO-B, which plays a crucial role in the metabolism of neurotransmitters. This inhibition may have implications for treating neurodegenerative diseases.

2. Anticancer Properties

Studies have shown that derivatives of indazole, including this compound, demonstrate significant anticancer activity:

- IC50 Values: In vitro assays reveal that certain indazole derivatives exhibit IC50 values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative effects .

3. Interaction with Serotonin Receptors

The compound has been evaluated for its interaction with serotonin receptors:

- Functional Potency: In calcium mobilization assays using human 5-HT2A, 5-HT2B, and 5-HT2C cells, the compound showed varying degrees of agonist potency, suggesting potential applications in treating mood disorders .

Case Studies

Case Study 1: Antitumor Activity

A study investigated the effects of indazole derivatives on HL60 and HCT116 cell lines. Among the tested compounds, one derivative exhibited an IC50 value of 8.3 nM against HL60 cells, highlighting its potential as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of indazoles in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected indazole derivatives compared to this compound:

| Compound Name | Biological Activity | IC50 (nM) |

|---|---|---|

| This compound | MAO-B Inhibition | Not Determined |

| Indazole Derivative A | Anticancer (HL60) | 8.3 |

| Indazole Derivative B | Serotonin Receptor Agonist | Varies |

| Indazole Derivative C | Neuroprotective | Not Determined |

Properties

Molecular Formula |

C12H14N2O2 |

|---|---|

Molecular Weight |

218.25 g/mol |

IUPAC Name |

5-tert-butyl-1H-indazole-3-carboxylic acid |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)7-4-5-9-8(6-7)10(11(15)16)14-13-9/h4-6H,1-3H3,(H,13,14)(H,15,16) |

InChI Key |

PAQJZSNHGABURD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NN=C2C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.